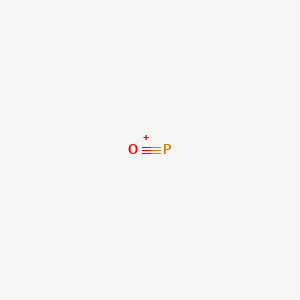

Oxidophosphorus(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxidophosphorus(1+) is a phosphorus oxide.

Wissenschaftliche Forschungsanwendungen

Kinetic Analysis in Acetylcholinesterase Interactions

Research has shown that Oxidophosphorus(1+) compounds are crucial in studying interactions with acetylcholinesterase (AChE), particularly in relation to organophosphorus compounds (OP). These interactions are fundamental in understanding the treatment of OP toxicity, which is primarily caused by the inhibition of AChE. Oximes, which reactivate inhibited AChE, are significant in medical treatments for OP toxicity. The structural characteristics of both the OPs and the phosphyl-AChE-complex heavily influence the inhibitory potency of OPs and the reactivating potency of oximes (Worek, Thiermann, Szinicz, & Eyer, 2004).

Organophosphorus Insecticide Transformations

Oxidophosphorus(1+) plays a role in the transformation of organophosphorus (OP) compounds. Certain OP compounds transform into oxon forms, which inhibit AChE and exhibit toxic activity. Studies suggest that specific oxon derivatives of S-alkyl phosphorothiolates and phosphoramidates are crucial in insecticidal activities, despite being poor AChE inhibitors. Understanding these transformations is vital in the context of pesticide application and toxicity (Kasagami, Miyamoto, & Yamamoto, 2002).

Oxime Functionality in Surfactant Self-Assembly

Oximes derived from Oxidophosphorus(1+) are significant in detoxification and decontamination strategies against organophosphorus-containing nerve agents and pesticides. The study of oxime reactivity in various systems, including micellar kinetic studies, provides crucial insights into detoxification chemistry. The research on oxime ions in different micellar systems is essential for understanding their role in counteracting organophosphate toxicity (Singh et al., 2015).

Phosphate Homeostasis in Plant Biology

Oxidophosphorus(1+) is relevant in plant biology, specifically in the context of phosphate homeostasis in rice. Studies have identified and analyzed the expression of genes related to phosphate homeostasis, showing that these genes regulate root system responses to phosphate deficiency. This research is critical for understanding how plants adapt to nutrient limitations, with potential implications for agriculture (Cao et al., 2016).

Inhibition and Reactivation Kinetics with AChE

Oxidophosphorus(1+) compounds are involved in the inhibition and reactivation kinetics of AChE, particularly in the context of nerve agents and pesticides. Understanding these kinetics is essential for developing medical countermeasures against OP exposure. The study of Oxidophosphorus(1+)-related compounds provides insights into the effectiveness of various oximes in reactivating AChE inhibited by different OP agents (Aurbek et al., 2006).

Eigenschaften

Molekularformel |

OP+ |

|---|---|

Molekulargewicht |

46.973 g/mol |

IUPAC-Name |

phosphanylidyneoxidanium |

InChI |

InChI=1S/OP/c1-2/q+1 |

InChI-Schlüssel |

OWAFMGZRZPLCGM-UHFFFAOYSA-N |

SMILES |

[O+]#P |

Kanonische SMILES |

[O+]#P |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E,2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B1235952.png)

![(1R,3R,5S,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1235956.png)

![4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone](/img/structure/B1235958.png)

![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)

![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)